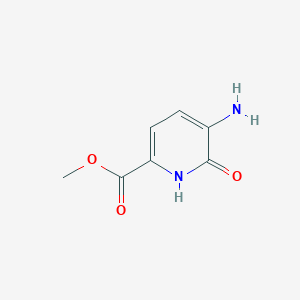

Methoxymethyl 2-hydroxypropanoate

Vue d'ensemble

Description

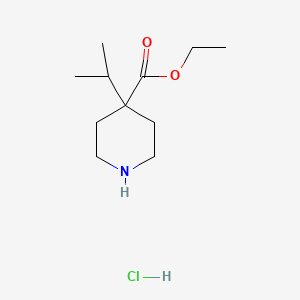

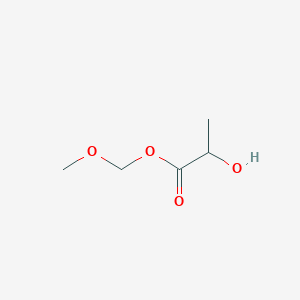

Methoxymethyl 2-hydroxypropanoate is an organic compound with the molecular formula C5H10O4. It is a colorless liquid with a sweet odor and is commonly used as a solvent, plasticizer, and intermediate in the synthesis of various chemicals. This compound is also known for its low toxicity and biodegradability, making it a promising alternative to traditional solvents.

Applications De Recherche Scientifique

Methoxymethyl 2-hydroxypropanoate has a wide range of applications in scientific research, including:

Chemistry: Used as a solvent and intermediate in organic synthesis.

Biology: Employed in the preparation of biologically active compounds.

Medicine: Utilized in the synthesis of pharmaceutical intermediates.

Industry: Acts as a plasticizer and solvent in various industrial processes.

Safety and Hazards

The safety data sheet for a related compound, 2-(Methoxymethyl)phenylboronic acid, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wash thoroughly after handling, avoid breathing the dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Mécanisme D'action

Mode of Action

The mode of action of MMHP involves its reaction with nitrogen dioxide (NO2). Theoretical studies suggest that the methoxymethyl radical of MMHP can react with NO2, forming two stable association intermediates . This reaction is expected to be rapid, as all the intermediates and transition states involved lie below the reactants .

Result of Action

. These products could have various effects at the molecular and cellular level.

Action Environment

The action of MMHP can be influenced by various environmental factors. For instance, the presence of NO2 is crucial for the reaction of MMHP Other factors, such as temperature and pH, could also potentially influence the reaction

Analyse Biochimique

Cellular Effects

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of Methoxymethyl 2-hydroxypropanoate at different dosages in animal models have not been studied extensively. Therefore, information about any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .

Transport and Distribution

Information about how this compound is transported and distributed within cells and tissues, including any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently unavailable .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methoxymethyl 2-hydroxypropanoate is typically synthesized using an esterification reaction between 2-hydroxypropanoic acid and methoxymethyl chloride under mild reaction conditions. The product is then purified using simple distillation and recrystallization techniques.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of catalytic systems to enhance the efficiency and selectivity of the reaction. Catalysts such as ZrO(OTf)2 are used to convert alcohols and phenols to their corresponding methoxymethyl ethers under solvent-free conditions . This method offers advantages such as short reaction times, high product yield, and reusability of the catalyst .

Analyse Des Réactions Chimiques

Types of Reactions: Methoxymethyl 2-hydroxypropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it to alcohols.

Substitution: It can undergo nucleophilic substitution reactions to form different esters and ethers.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various esters and ethers.

Comparaison Avec Des Composés Similaires

Methoxymethyl 2-hydroxypropanoate can be compared with similar compounds such as:

- Ethoxymethyl 2-hydroxypropanoate

- Propoxymethyl 2-hydroxypropanoate

- Butoxymethyl 2-hydroxypropanoate

Uniqueness: this compound is unique due to its low toxicity, biodegradability, and versatility in various chemical reactions. Its ability to act as a solvent, plasticizer, and intermediate in synthesis makes it a valuable compound in both research and industrial applications.

Propriétés

IUPAC Name |

methoxymethyl 2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c1-4(6)5(7)9-3-8-2/h4,6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWBZXZFSBKZDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCOC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.